5-(6-Chloro-2-methylpyrimidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
Overview
Description
5-(6-Chloro-2-methylpyrimidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is a useful research compound. Its molecular formula is C12H12ClN3S and its molecular weight is 265.76 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been found to inhibit src/abl kinases , which play crucial roles in cellular signaling pathways.
Mode of Action
Based on its structural similarity to other pyrimidinamine derivatives, it may interact with its targets (such as src/abl kinases) by binding to the active site, thereby inhibiting their activity .
Biochemical Pathways
Src/abl kinases, which are potential targets of this compound, are involved in numerous cellular processes, including cell division, survival, and migration . Therefore, inhibition of these kinases could affect these pathways and their downstream effects.
Result of Action
If this compound does indeed inhibit src/abl kinases, it could potentially lead to a decrease in cell proliferation and migration, and an increase in programmed cell death or apoptosis .
Biochemical Analysis
Biochemical Properties
5-(6-Chloro-2-methylpyrimidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine plays a role in several biochemical reactions. It interacts with enzymes such as kinases and phosphatases, influencing their activity. This compound can bind to specific proteins, altering their conformation and function. For instance, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways. The interactions of this compound with biomolecules are crucial for its biochemical activity .
Cellular Effects
The effects of this compound on cells are diverse. It can influence cell signaling pathways, leading to alterations in gene expression and cellular metabolism. This compound may affect various cell types, including cancer cells, by modulating signaling cascades such as the MAPK and PI3K pathways. These changes can result in altered cell proliferation, apoptosis, and differentiation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, either inhibiting or activating them. This compound may also interact with DNA or RNA, influencing gene expression. The molecular mechanism of this compound involves complex biochemical processes that are essential for its biological activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade under certain conditions, leading to a decrease in its activity. Long-term exposure to this compound may result in cumulative effects on cells, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal effects, while higher doses can lead to significant biological changes. Threshold effects have been observed, where a certain dosage is required to elicit a response. High doses of this compound may result in toxic or adverse effects, highlighting the importance of dosage optimization in research and therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. This compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of metabolites with different biological activities. Understanding the metabolic pathways of this compound is essential for predicting its biological effects and potential therapeutic uses .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported by specific transporters and binding proteins, influencing its localization and accumulation. The distribution of this compound within different cellular compartments affects its function and interactions with biomolecules .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within the nucleus, mitochondria, or other organelles can influence its interactions with biomolecules and its biological effects .
Properties
IUPAC Name |
5-(6-chloro-2-methylpyrimidin-4-yl)-6,7-dihydro-4H-thieno[3,2-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3S/c1-8-14-11(13)6-12(15-8)16-4-2-10-9(7-16)3-5-17-10/h3,5-6H,2,4,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFLGCFVNBAKHJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)N2CCC3=C(C2)C=CS3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.